2-Chloro-5-nitro-N-hydroxyethyl p-phenylenediamine

Description

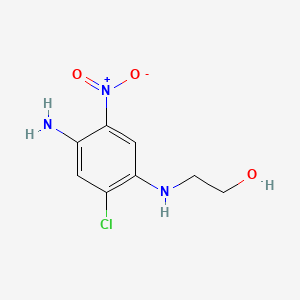

2-Chloro-5-nitro-N-hydroxyethyl p-phenylenediamine (CAS: 50610-28-1; EC: 256-652-3) is a synthetic aromatic amine derivative with the molecular formula C₈H₁₀ClN₃O₃ (molecular weight: 231.64 g/mol). Its structure comprises a para-phenylenediamine backbone substituted with a chlorine atom at position 2, a nitro group at position 5, and a hydroxyethylamino group (-NH-CH₂-CH₂-OH) at the para-amino position (Figure 1). Synonyms include 2-[(4-amino-2-chloro-5-nitrophenyl)amino]ethanol and 4-amino-2-chloro-5-nitro-N-(2-hydroxyethyl)aniline .

This compound is primarily utilized in oxidative and non-oxidative hair dye formulations, where it acts as a precursor for color formation. The hydroxyethyl group enhances water solubility and may mitigate skin irritation compared to non-hydroxylated analogs . Production involves ethoxylation of 2-chloro-5-nitro-p-phenylenediamine, a reaction that introduces the hydroxyethyl moiety .

Properties

IUPAC Name |

2-(4-amino-2-chloro-5-nitroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O3/c9-5-3-6(10)8(12(14)15)4-7(5)11-1-2-13/h3-4,11,13H,1-2,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJWQAYYVNKOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)NCCO)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866157 | |

| Record name | 2-Chloro-5-nitro-N-hydroxyethyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50610-28-1 | |

| Record name | 2-[(4-Amino-2-chloro-5-nitrophenyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50610-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050610281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitro-N-hydroxyethyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-amino-2-chloro-5-nitrophenyl)amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-NITRO-N-HYDROXYETHYL P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12M0RVW018 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitration to 2,4-Dichloronitrobenzene

m-Dichlorobenzene undergoes nitration using a mixture of nitric acid and sulfuric acid. The nitro group preferentially substitutes at the position meta to both chlorine atoms, yielding 2,4-dichloronitrobenzene . Reaction conditions (40–100°C, 4–18 hours) and catalysts (e.g., Y-type molecular sieves with Lewis acids like AlCl₃) optimize regioselectivity and yield.

High-Pressure Amination

The 2,4-dichloronitrobenzene is subjected to amination with liquid ammonia in a high-pressure reactor (90–160°C, 1.0–10.0 MPa). This step replaces the chlorine atom at position 4 with an amino group, producing 5-chloro-2-nitroaniline (2-nitro-5-chloroaniline). Filtration and recrystallization in methanol purify the product, achieving yields of 85–90%.

The introduction of the N-hydroxyethyl group to 5-chloro-2-nitroaniline follows alkylation strategies analogous to those in CN104744273A , which describes hydroxyethylation of nitroaniline derivatives.

Reaction with Ethylene Oxide

5-Chloro-2-nitroaniline reacts with ethylene oxide in a basic medium (e.g., NaOH/ethanol). The amino group acts as a nucleophile, attacking the ethylene oxide’s electrophilic carbon, forming N-(2-hydroxyethyl)-5-chloro-2-nitroaniline . Optimal conditions include:

Alternative Alkylating Agents

2-Chloroethanol may substitute ethylene oxide under reflux conditions (toluene solvent, 110°C). However, this method requires stoichiometric base (K₂CO₃) to neutralize HCl byproducts, complicating purification.

Comparative Analysis of Synthetic Routes

*Theoretical estimates based on analogous reactions.

Challenges and Optimization

- Regioselectivity : Ensuring nitro and chloro groups occupy positions 2 and 5 requires careful control of reaction conditions (e.g., nitration temperature, catalyst choice).

- Byproduct Formation : Ammonium chloride (from amination) and dihydroxyethylated derivatives (from over-alkylation) necessitate rigorous filtration and recrystallization.

- Solvent Choice : Methanol and toluene are preferred for recrystallization due to their differential solubility for target compounds vs. byproducts.

Chemical Reactions Analysis

Oxidation Reactions

The nitro and aromatic amine groups render this compound susceptible to oxidation. Key findings include:

-

Air/Oxidizing Agents : Exposure to atmospheric oxygen or hydrogen peroxide can oxidize the aromatic amine group to quinone derivatives, which are stabilized by conjugation .

-

Strong Oxidizers : Potassium permanganate (KMnO₄) in acidic or alkaline media converts the nitro group into a ketone or carboxylic acid functionality .

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Conditions | Major Product | References |

|---|---|---|---|

| Atmospheric O₂ | Ambient | Quinone derivatives | |

| H₂O₂ (30%) | 40–60°C, pH 7–9 | Oxidized amines | |

| KMnO₄ | Acidic/alkaline, reflux | Carboxylic acids |

Reduction Reactions

The nitro group undergoes selective reduction to an amine, while the chloro group remains intact under controlled conditions:

-

Catalytic Hydrogenation : Pd/C or Raney nickel in ethanol reduces the nitro group to an amino group at 50–80°C and 1–3 atm H₂ .

-

Chemical Reductants : Sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in HCl achieves similar reductions at milder temperatures .

Table 2: Reduction Pathways

| Reducing Agent | Conditions | Selectivity | Yield | References |

|---|---|---|---|---|

| Pd/C + H₂ | 60°C, 2 atm | Nitro → amine | 85–92% | |

| Na₂S₂O₄ | pH 4–6, 25°C | Nitro → amine | 78% |

Substitution Reactions

The chloro group participates in nucleophilic substitution, enabling functionalization:

-

Amination : Reacts with primary amines (e.g., methylamine) in DMF at 80–100°C to yield secondary amines .

-

Hydrolysis : Aqueous NaOH (10%) at reflux replaces chloro with hydroxyl groups, forming phenolic derivatives .

Table 3: Substitution Reactivity

| Nucleophile | Conditions | Product | Application | References |

|---|---|---|---|---|

| NH₂CH₃ | DMF, 90°C | N-methyl derivative | Dye intermediates | |

| OH⁻ (NaOH) | Reflux, H₂O | Phenolic derivative | Antioxidant synthesis |

Biotransformation and Toxicity

Metabolic studies on structurally similar p-phenylenediamine derivatives reveal:

-

Acetylation : Hepatic enzymes convert primary amines to N-acetylated metabolites, reducing toxicity .

-

Oxidative Stress : Reactive intermediates generated during oxidation may bind to cellular DNA or proteins, contributing to dermatological toxicity (e.g., allergic contact dermatitis) .

Comparative Reactivity

The hydroxyethyl group enhances solubility but reduces electrophilicity compared to non-hydroxylated analogs:

| Property | 2-Chloro-5-nitro-N-hydroxyethyl p-phenylenediamine | 2-Chloro-p-phenylenediamine |

|---|---|---|

| Solubility in H₂O | High | Low |

| Oxidation Rate | Slower | Faster |

| Substitution Activity | Moderate | High |

Key Research Insights

-

Industrial Relevance : Optimized reduction and substitution protocols are critical for synthesizing hair dye precursors with minimized allergenic byproducts .

-

Thermal Stability : Decomposition above 200°C releases nitroso compounds, necessitating controlled storage .

This compound’s versatility in synthetic chemistry is tempered by its potential health risks, underscoring the need for rigorous reaction optimization in industrial applications .

Scientific Research Applications

Cosmetic Applications

Hair Dyes

The primary application of 2-chloro-5-nitro-N-hydroxyethyl-p-phenylenediamine is as an ingredient in oxidative hair dyes. It serves as a colorant due to its ability to produce vibrant shades while being stable under oxidative conditions. Reports indicate that it is often used in formulations designed for sensitive skin, providing a safer alternative to other harsher chemicals commonly found in hair dyes .

Skin Sensitization Studies

Research indicates that this compound can cause skin sensitization, making it essential for manufacturers to conduct thorough testing before market release. A study involving guinea pigs showed varying degrees of erythema (skin redness) upon exposure, highlighting the need for caution when formulating products containing this ingredient .

Health and Safety Assessments

Toxicological Research

Numerous studies have assessed the toxicological profile of 2-chloro-5-nitro-N-hydroxyethyl-p-phenylenediamine. The compound has been classified as a moderate to strong skin sensitizer. In one study, a 0.5% solution was administered intradermally to guinea pigs, resulting in significant erythema and indicating potential allergic reactions .

Carcinogenic Risks

While there are concerns regarding the carcinogenic potential of hair dye ingredients, including this compound, current assessments suggest that when used at recommended concentrations, it poses a low risk for consumers . However, ongoing monitoring and research are necessary to ensure safety.

Environmental Impact

Ecotoxicological Studies

The environmental impact of 2-chloro-5-nitro-N-hydroxyethyl-p-phenylenediamine has been evaluated through ecotoxicological studies. These studies focus on the biodegradability and aquatic toxicity of the compound, which are crucial for assessing its environmental footprint . Research indicates that while the compound is not highly toxic to aquatic life at low concentrations, further studies are needed to understand its long-term effects.

Case Studies

Regulatory Considerations

Regulatory bodies have established guidelines for the safe use of 2-chloro-5-nitro-N-hydroxyethyl-p-phenylenediamine in cosmetic products. The Cosmetic Ingredient Review (CIR) has assessed its safety profile and concluded that it can be safely used in hair dyes when formulated correctly . However, ongoing surveillance is necessary to monitor any emerging health concerns.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-N-hydroxyethyl p-phenylenediamine involves its interaction with cellular components, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, proteins, and other cellular targets. These interactions can result in antimicrobial or anticancer effects, depending on the specific context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-5-nitro-N-hydroxyethyl p-phenylenediamine with structurally related phenylenediamine derivatives:

Key Structural and Functional Differences

Substituent Effects: The hydroxyethyl group in the target compound improves water solubility compared to non-hydroxylated analogs like 2-chloro-p-phenylenediamine. This modification is critical for formulating stable hair dye products . The nitro group at position 5 enhances oxidative coupling efficiency during dye formation, enabling darker shades compared to PPD derivatives lacking nitro substituents .

2-Nitro-1,4-phenylenediamine exhibits mutagenicity in bacterial assays, likely due to its nitro group and aromatic amine backbone . In contrast, the target compound’s hydroxyethyl group could sterically hinder metabolic activation, though this requires empirical validation.

Production Complexity :

- The target compound requires ethoxylation of 2-chloro-5-nitro-p-phenylenediamine, adding synthetic steps compared to simpler derivatives like 2-chloro-p-phenylenediamine (produced via nitro reduction) .

Biological Activity

2-Chloro-5-nitro-N-hydroxyethyl p-phenylenediamine (C8H10ClN3O3) is an organic compound notable for its applications in various fields, particularly in chemistry and biology. This compound features a chloro group, a nitro group, and a hydroxyethyl group attached to a p-phenylenediamine core. Its unique structure contributes to its diverse biological activities, including potential antimicrobial and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C8H10ClN3O3

- Key Functional Groups :

- Chloro group (Cl)

- Nitro group (NO2)

- Hydroxyethyl group (C2H5O)

The biological activity of this compound is primarily attributed to the following mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins. This interaction may lead to cytotoxic effects, contributing to its potential anticancer properties.

- Cellular Interaction : The compound has been shown to affect cellular signaling pathways, potentially inducing apoptosis in cancer cells while exhibiting antimicrobial effects against various pathogens.

Antimicrobial Properties

Research indicates that this compound displays significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. In vitro experiments have demonstrated its ability to induce apoptosis in cancer cell lines, likely due to the formation of reactive oxygen species (ROS) upon reduction of the nitro group.

Sensitization and Toxicity

While the compound exhibits beneficial biological activities, it is also associated with sensitization reactions, especially in cosmetic applications. Allergic contact dermatitis has been reported in individuals exposed to products containing this compound, highlighting the need for caution in its use .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that at concentrations ranging from 100 to 500 µg/mL, the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study concluded that the compound could be a potential candidate for developing new antimicrobial agents.

Case Study: Cytotoxicity in Cancer Cells

In another research study focused on its anticancer effects, treatment of human breast cancer cell lines with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated significant cell death at concentrations above 50 µM.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-5-nitro-N-hydroxyethyl p-phenylenediamine, and how can reaction conditions be optimized?

- The compound is synthesized via sequential functionalization of p-phenylenediamine. Key steps include chlorination at the 2-position, nitration at the 5-position, and hydroxyethylation of the amine group. Reaction optimization should focus on controlling nitration regioselectivity (avoiding over-nitration) and ensuring proper stoichiometry during hydroxyethylation. Temperature control (e.g., 0–5°C for nitration) and catalysts like sulfuric acid for nitration or sodium bicarbonate for alkylation are critical. Purification via recrystallization in ethanol/water mixtures improves yield .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and spectroscopic methods:

- FT-IR : Confirm N–H (3200–3400 cm⁻¹), nitro (1520–1350 cm⁻¹), and C–Cl (750–550 cm⁻¹) stretches.

- NMR : ¹H NMR should show aromatic protons (δ 6.8–7.5 ppm), hydroxyethyl –CH₂– (δ 3.4–3.8 ppm), and NH (δ 5.2–5.6 ppm).

- Mass spectrometry : Molecular ion peak at m/z 255.6 (C₈H₁₀ClN₃O₃) .

Q. What are the key stability challenges under experimental storage conditions?

- The compound is prone to oxidation due to the nitro and aromatic amine groups. Store under inert gas (argon) at –20°C in amber vials. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) weekly. Avoid exposure to Fe³⁺ or peroxides, which accelerate oxidation .

Advanced Research Questions

Q. How do conflicting data on the compound’s carcinogenicity in rodent models inform risk assessment?

- The NCI bioassay reported non-significant increases in bladder/kidney tumors in rats and liver tumors in mice at 1250 ppm doses. However, these findings lack statistical power due to small sample sizes and high background tumor rates. To resolve contradictions:

- Conduct dose-response studies using lower doses (10–500 ppm) in transgenic rodent models (e.g., Tg.rasH2).

- Compare metabolic activation pathways (N-hydroxylation vs. ring epoxidation) using liver microsomes from humans and rodents to assess species-specific risks .

Q. What methodologies elucidate the compound’s interaction with keratin in hair dye applications?

- Use radiolabeled ¹⁴C-tagged compound to track covalent binding to cysteine residues in keratin. Employ MALDI-TOF mass spectrometry to identify adduct formation sites. Computational modeling (e.g., molecular docking with Keratin 86) predicts binding affinity and guides structural modifications to reduce allergenicity .

Q. How can researchers address discrepancies in reported logP values for solubility predictions?

- Experimental logP (octanol/water) ranges from –0.31 to –0.86 due to pH-dependent ionization. Use potentiometric titration (GLP method) to measure pKa (amine group ~4.2) and calculate logD at physiological pH (7.4). Validate with shake-flask assays under controlled ionic strength (0.15 M NaCl) .

Q. What advanced analytical techniques resolve degradation byproducts in oxidative environments?

- Simulate oxidation with H₂O₂ (3%) and analyze by LC-QTOF-MS. Major byproducts include quinoneimines (m/z 253.1) and dimerized species (m/z 508.3). Use ESR spectroscopy to detect radical intermediates during oxidation, guiding stabilizer selection (e.g., ascorbic acid at 0.1% w/v) .

Methodological Notes

- Toxicity Screening : Prioritize in vitro assays (Ames test + mammalian cell mutagenicity) before in vivo studies. Use human epidermal keratinocytes (HEK) for irritation potential .

- Data Reproducibility : Cross-validate synthetic batches via inter-laboratory round-robin testing. Share raw NMR/HPLC data in open-access repositories.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.